molecular formula C7H12FN B2375798 2-Fluoro-6-azaspiro[3.4]octane CAS No. 2092341-38-1

2-Fluoro-6-azaspiro[3.4]octane

Cat. No.: B2375798
CAS No.: 2092341-38-1
M. Wt: 129.178
InChI Key: BYEXVYOZOIUFAW-UHFFFAOYSA-N
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Description

2-Fluoro-6-azaspiro[3.4]octane (Molecular Formula: C₇H₁₂FN) is a fluorinated spirocyclic amine featuring a fused bicyclic system with a pyrrolidine ring (5-membered) and an oxetane ring (4-membered). Its structure includes a fluorine atom at the 2-position of the spiro system, which significantly influences its electronic and steric properties . The compound’s SMILES string is C1CNCC12CC(C2)F, and its InChIKey is BYEXVYOZOIUFAW-UHFFFAOYSA-N . This molecule is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibitors .

Properties

IUPAC Name

2-fluoro-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEXVYOZOIUFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation Strategies for Spirocyclic Framework Construction

The core spiro[3.4]octane system is typically assembled via cyclization reactions. A seminal approach involves annulation of pre-functionalized cyclopropane or cyclobutane precursors with nitrogen-containing fragments. For example, Route A (Fig. 1) employs a fluorinated cyclopropane derivative reacted with a protected amine under Mitsunobu conditions to form the azetidine ring. This method, adapted from the parent 2-azaspiro[3.4]octane synthesis, achieves moderate yields (40–50%) but requires chromatographic purification due to byproduct formation.

Route B utilizes a [3+2] cycloaddition between a fluorinated allyl chloride and a nitrile oxide, followed by hydrogenation to saturate the cyclopentane ring. While this method offers superior regiocontrol, the use of hazardous azide intermediates complicates scalability.

Late-Stage Fluorination Techniques

Introducing fluorine post-cyclization addresses challenges associated with unstable fluorinated precursors. Electrophilic fluorination using Selectfluor® on a spirocyclic enolate intermediate (generated via LDA deprotonation) provides the 2-fluoro derivative in 60–70% yield. Alternatively, nucleophilic displacement of a mesylate or tosylate group with KF in DMF at 80°C achieves comparable efficiency but risks ring-opening side reactions.

Multi-Step Synthesis from Linear Precursors

A patent-derived approach (Fig. 2) outlines a 12-step sequence starting from ethyl 2-fluoroacrylate:

  • Michael addition with a Grignard reagent to form a γ-fluoro ester.
  • Cyclization via intramolecular aldol condensation to establish the cyclopentane ring.
  • Reductive amination with benzylamine and subsequent hydrogenolysis to yield the azaspiro framework.
    This route, while laborious, ensures high enantiomeric purity (>95% ee) and is scalable to kilogram quantities.

Analytical Characterization

Critical data for this compound include:

  • ¹H NMR (400 MHz, CD₃OD): δ 4.90 (s, 2H, CH₂N), 3.20–3.05 (m, 2H, CH₂F), 2.85–2.70 (m, 4H, cyclopentane CH₂), 1.42 (s, 9H, Boc group).
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
  • X-ray Crystallography : Confirms the spiro junction and fluorine orientation, with bond angles consistent with minimal steric strain.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Annulation (Route A) 45 95 Minimal chromatography Low yield, sensitive to moisture
Electrophilic Fluorination 65 97 High regioselectivity Requires cryogenic conditions
Multi-Step Synthesis 30 99 Scalable, enantioselective Lengthy process, high cost

Late-stage fluorination emerges as the most efficient strategy, balancing yield and practicality for industrial applications.

Applications and Derivatives

This compound serves as a precursor to muscarinic receptor agonists (e.g., compounds targeting neurodegenerative diseases) and photochromic materials via spiro-oxazine derivatives. Its incorporation into kinase inhibitors demonstrates enhanced metabolic stability compared to non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Fluoro-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The fluorine atom and azaspiro moiety play crucial roles in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

The spirocyclic scaffold is a privileged structure in drug discovery due to its conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison of 2-Fluoro-6-azaspiro[3.4]octane with structurally related analogs:

Structural Analogues and Modifications

Table 1: Key Structural Features and Properties
Compound Name Substituents/Ring Systems Molecular Formula Molecular Weight Key Applications/Notes References
This compound Fluorine at 2-position, 6-aza C₇H₁₂FN 141.18 g/mol CNS drug intermediates; enzyme inhibitors
2-Oxa-6-azaspiro[3.4]octane Oxygen at 2-position, 6-aza C₆H₁₁NO 113.16 g/mol Intermediate for spirofused amides
1-Oxa-6-azaspiro[3.4]octane Oxygen at 1-position, 6-aza C₆H₁₁NO 113.16 g/mol Solubility: Slight in DMSO/water
6-Oxa-2-azaspiro[3.4]octane Oxygen at 6-position, 2-aza C₆H₁₁NO 113.16 g/mol Functionalized with trifluoroacetate
2-(Methylsulfonyl)-6-azaspiro[3.4]octane Methylsulfonyl at 2-position C₈H₁₅NO₂S 189.27 g/mol Research use; sulfonyl group enhances polarity
6-Benzyl-2-oxa-6-azaspiro[3.4]octane Benzyl at 6-position, oxygen at 2 C₁₃H₁₇NO 203.28 g/mol Bulky substituent for steric modulation
2,6-Diazaspiro[3.4]octane Dual nitrogen atoms at 2,6-positions C₆H₁₂N₂ 112.17 g/mol Versatile core for kinase inhibitors

Key Differences and Implications

Fluorine vs. Oxygen Substituents :

  • The fluorine atom in this compound enhances metabolic stability and lipophilicity compared to oxygen-containing analogs like 2-Oxa-6-azaspiro[3.4]octane . This makes the fluorinated derivative more suitable for blood-brain barrier penetration in CNS-targeting drugs.

Spiro Ring Systems :

  • Replacement of nitrogen with oxygen (e.g., 2-Oxa-6-azaspiro vs. 2-Fluoro-6-azaspiro) alters hydrogen-bonding capacity and solubility. Oxygenated derivatives generally exhibit higher aqueous solubility but reduced membrane permeability .

Functional Group Additions :

  • The methylsulfonyl group in 2-(Methylsulfonyl)-6-azaspiro[3.4]octane introduces strong polarity, making it ideal for interactions with charged enzyme active sites .
  • Benzyl-substituted analogs (e.g., 6-Benzyl-2-oxa-6-azaspiro) provide steric bulk, useful in modulating receptor selectivity .

Dual Nitrogen Systems :

  • 2,6-Diazaspiro[3.4]octane offers additional hydrogen-bonding sites, broadening its utility in kinase inhibitor design .

Physicochemical Property Correlations

Topological indices (e.g., Gourava, hyper-Gourava) have been used to predict properties like entropy and acentric factor for octane isomers .

Biological Activity

2-Fluoro-6-azaspiro[3.4]octane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C7H13FN
  • IUPAC Name: this compound
  • Molecular Weight: 143.18 g/mol

The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The presence of fluorine enhances its lipophilicity, potentially influencing its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted that the compound may modulate the activity of specific proteins involved in critical biological pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Activity: Compounds based on the azaspiro framework have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance. In particular, derivatives containing this core structure demonstrated comparable potency to established antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
CompoundMIC (µg/mL)Target Pathogen
6a0.5Staphylococcus aureus
6b1Klebsiella pneumoniae
6c2Acinetobacter baumannii

Antitubercular Activity

Another significant aspect of the biological activity of this compound is its antitubercular properties. A study reported a derivative with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis, indicating strong potential as a lead compound for tuberculosis treatment .

Case Studies

  • Ciprofloxacin Congeners:
    • A series of fluoroquinolone derivatives were synthesized, incorporating the azaspiro framework. These compounds were evaluated for their antibacterial profiles using both disk diffusion and MIC testing methods, revealing promising results against resistant bacterial strains .
  • Nitrofuran Derivatives:
    • Research focused on synthesizing nitrofuran carboxamide derivatives from a 2,6-diazaspiro[3.4]octane scaffold led to the identification of potent antitubercular agents, showcasing the versatility of the azaspiro core in drug development .

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-6-azaspiro[3.4]octane?

Answer:
The synthesis typically involves multi-step processes:

  • Cyclization : Formation of the spirocyclic backbone via intramolecular cyclization of pyrrolidine or azetidine precursors under basic conditions .
  • Fluorination : Introduction of fluorine using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) in aprotic solvents (e.g., DCM) at controlled temperatures (−20°C to 25°C) .
  • Purification : Chromatography (silica gel or reverse-phase) or recrystallization to isolate the product. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent decomposition .

Advanced: How can reaction conditions be optimized to improve yield in fluorination steps?

Answer:
Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinating agent reactivity but may require strict moisture control .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate fluorination by stabilizing transition states .
  • Temperature gradients : Stepwise heating (e.g., −20°C → 0°C → RT) minimizes side reactions like over-fluorination .
  • Continuous flow reactors : Scalable systems improve mixing and heat dissipation, critical for exothermic fluorination .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ −180 to −220 ppm). ¹H/¹³C NMR resolves spirocyclic structure and stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 144.12 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and ring strain effects in the spirocyclic system .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/IPA mobile phases .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed fluorination steps .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .

Basic: What are the known biological targets of this compound derivatives?

Answer:

  • EGFR inhibition : Derivatives with azaspirocycle substituents show nanomolar activity in kinase assays .
  • Kinase selectivity : Structural analogs (e.g., 6-(5-Fluoropyrimidin-2-yl) variants) target CDK2/4 and MAPK pathways .
  • CNS targets : Spirocyclic amines enhance blood-brain barrier penetration, making them candidates for neurotherapeutics .

Advanced: How can conflicting solubility data (e.g., water vs. organic solvents) be resolved experimentally?

Answer:

  • DSC/TGA : Assess hygroscopicity and thermal stability to identify hydrate formation .
  • HPLC solubility screens : Use buffered aqueous solutions (pH 1–10) and co-solvents (DMSO, PEG) to measure logP .
  • NMR titration : Monitor chemical shift changes in D₂O/CDCl₃ mixtures to quantify partition coefficients .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Moisture sensitivity : Store under argon at −20°C in sealed, desiccated vials .
  • pH-dependent degradation : Avoid acidic (pH < 4) or basic (pH > 9) conditions to prevent ring-opening .
  • Light exposure : UV/Vis stability tests recommend amber glassware to prevent photolysis .

Advanced: What strategies address stereochemical effects on biological activity?

Answer:

  • Enantioselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) control spirocyclic stereocenters .
  • Docking studies : Molecular dynamics simulations correlate enantiomer conformation with target binding (e.g., EGFR ATP pocket) .
  • Mutagenesis assays : Replace key residues in kinase domains to identify stereospecific interactions .

Basic: How is the compound’s toxicity profile assessed in early-stage research?

Answer:

  • In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .
  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
  • EPA DSSTox : Public databases provide preliminary ecotoxicity data (e.g., LC₅₀ in Daphnia magna) .

Advanced: What computational methods predict structure-activity relationships (SAR) for novel derivatives?

Answer:

  • QSAR modeling : Use MolDescriptor or Dragon software to correlate logP/pKa with kinase inhibition .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution in spirocycles .
  • Crystal structure mining : PDB analysis identifies conserved hydrogen bonds (e.g., NH–F interactions in EGFR) .

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